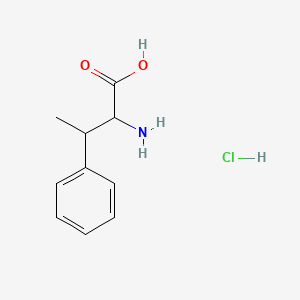

2-Amino-3-phenylbutanoic acid hydrochloride

描述

属性

IUPAC Name |

2-amino-3-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWQBMDOXGYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001690 | |

| Record name | beta-Methylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80997-87-1 | |

| Record name | Phenylalanine, β-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80997-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl-3-phenyl-DL-alanine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080997871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methyl-3-phenyl-DL-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes Overview

2-Amino-3-phenylbutanoic acid hydrochloride, structurally related to phenibut and other γ-aminobutyric acid derivatives, can be prepared via several synthetic strategies. The main approaches include:

- Condensation and subsequent transformations starting from phenyl aldehyde and β-keto esters

- Reductive amination of phenylacetone derivatives

- Ring-closing and oxidation steps involving pyroglutaric acid intermediates

- Hydrogenation and hydrolysis of nitro- and malonate-based intermediates

Each method varies in complexity, raw materials, reaction conditions, and scalability.

Preparation via Condensation of Phenyl Aldehyde and Methyl Acetoacetate (Patent CN104478745A)

This method involves a multi-step synthesis starting from phenyl aldehyde and methyl acetoacetate:

| Step | Description | Conditions | Key Details |

|---|---|---|---|

| 1 | Preparation of first intermediate by condensation | Phenyl aldehyde:methyl acetoacetate:ethanol molar ratio 1:2.5-3:12-15, room temperature, organic base catalyst, 45-50 hours stirring | Filtration and ethanol washing yield solid intermediate |

| 2 | Preparation of second intermediate by treatment with NaOH | 20% NaOH solution, 85-90°C, 2-2.5 hours stirring, pH adjusted to 1-2 by HCl | Filtration and drying yield second intermediate |

| 3 | Final conversion to 4-amino-3-phenylbutyric acid hydrochloride | Acidification and purification steps | High purity product obtained |

Advantages: Uses relatively inexpensive starting materials, moderate reaction conditions, and avoids heavy pollution and lengthy procedures common in other methods.

Industrial-Scale Preparation via Multi-Step Reaction (Patent CN102115450A)

This method is industrially oriented and involves:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of phenyl aldehyde and methyl acetoacetate | Protonic solvent, condensation catalyst | Forms 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester |

| 2 | Alkaline decarbonylation | Strong base, heating | Produces 3-phenylglutaric acid |

| 3 | Dehydration ring-closing | Non-protonic solvent, dehydration catalyst | Forms 3-phenyl pyroglutaric acid |

| 4 | Hydrolysis with strong aqua ammonia | Hydrolysis conditions | Yields 5-amino-5-oxo-3-phenylpentanoic acid |

| 5 | Oxidation under alkaline conditions | Oxidant addition, controlled temperature | Produces 4-amino-3-phenylbutyric acid |

The final product is isolated by acidification, filtration, washing, and recrystallization with yields around 76% and purity >99%. The process is suitable for large-scale production due to mild conditions and relatively safe reagents.

Reductive Amination and Enzymatic Methods (BenchChem Summary)

- Reductive amination of phenylacetone with ammonia or amines using reducing agents like sodium cyanoborohydride is a common laboratory synthesis route.

- Asymmetric hydrogenation of 2-phenyl-3-butenoic acid using chiral catalysts enables enantiomerically pure products.

- Biocatalytic processes such as enzymatic reduction of 2-oxo-3-phenylbutanoic acid using phenylalanine dehydrogenase are employed industrially for high enantioselectivity and mild conditions.

These methods offer flexibility in stereochemistry control and mild reaction conditions but may require specialized catalysts or enzymes.

Synthesis via Lactam Intermediates and Zinc Reduction (Research Article)

A detailed synthetic route involves:

- Formation of β-phenyl-γ-lactam intermediates.

- Reduction using activated zinc powder in acetic acid under nitrogen atmosphere.

- Addition of TiCl3 to complete reduction.

- Purification by chromatography yields enantiomerically pure hydrochloride salts with yields around 81-85%.

This method is valuable for obtaining optically pure this compound, important for pharmaceutical applications.

Hydrogenation of Nitro and Malonate Intermediates (ChemicalBook Data)

- Starting from nitromethane, benzaldehyde, and diethyl malonate, an intermediate is formed.

- This intermediate is hydrogenated using palladium on carbon catalyst under hydrogen gas at 55°C for 8 hours.

- Subsequent hydrolysis and purification steps yield the target hydrochloride salt.

This method is versatile and allows for large-scale synthesis, though it requires careful control of hydrogenation conditions and catalyst handling.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Yield & Purity | Industrial Suitability |

|---|---|---|---|---|---|

| Condensation + NaOH treatment (CN104478745A) | Phenyl aldehyde, methyl acetoacetate | Condensation, alkaline hydrolysis, acidification | Low cost, mild conditions | High purity, moderate yield | Suitable |

| Multi-step oxidation (CN102115450A) | Phenyl aldehyde, methyl acetoacetate | Condensation, decarbonylation, dehydration, hydrolysis, oxidation | High yield, scalable | ~76% yield, >99% purity | Highly suitable |

| Reductive amination & enzymatic | Phenylacetone, ammonia, enzymes | Reductive amination, enzymatic reduction | Enantioselective, mild | Variable, high enantiomeric excess | Suitable for pharma |

| Lactam intermediate reduction | Pyrrolidine derivatives | Zinc reduction, TiCl3 addition | Enantiopure product | 81-85% yield | Suitable for research/pharma |

| Nitro and malonate hydrogenation | Nitromethane, benzaldehyde, diethyl malonate | Hydrogenation, hydrolysis | Versatile | Moderate to high | Suitable for scale-up |

Detailed Research Findings and Notes

- The condensation of phenyl aldehyde with methyl acetoacetate is a cornerstone step in many syntheses, requiring extended stirring times (45-50h) and organic base catalysis to achieve high yields of intermediates.

- Alkaline hydrolysis and acidification steps are critical for converting intermediates to the amino acid hydrochloride salt, with pH control (pH 1-2) essential for product crystallization and purity.

- Enzymatic and asymmetric hydrogenation methods provide routes to optically active forms, important for pharmaceutical applications, with reported enantiomeric excesses above 90%.

- Hydrogenation of nitro intermediates using palladium catalysts under controlled temperature and pressure is a common industrial approach, balancing yield and operational safety.

- The multi-step oxidation and ring-closing dehydration method offers a balance of yield, purity, and industrial feasibility, using readily available raw materials and avoiding harsh conditions.

化学反应分析

Types of Reactions: 2-Amino-3-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted phenylbutanoic acids.

科学研究应用

2-Amino-3-phenylbutanoic acid hydrochloride is a chemical compound with the molecular formula . It is a derivative of 2-amino-3-phenylbutanoic acid, where the hydrochloride salt form enhances its water solubility. This compound has applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a building block in organic synthesis for the preparation of various complex molecules.

- Biology The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.

- Medicine It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

- Industry The compound is used in the production of pharmaceuticals and fine chemicals.

(2S,3S)-2-Amino-3-phenylbutyric acid hydrochloride is explored for potential therapeutic benefits in various neurological disorders. Preliminary studies suggest it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It may influence neurotransmitter release and receptor activity due to its structural similarity to other amino acids involved in neurotransmission. The compound has also demonstrated potential antioxidant effects, which could be useful in mitigating oxidative stress-related damage in cells.

This compound, commonly known as Phenibut, is a synthetic derivative of the neurotransmitter gamma-aminobutyric acid (GABA). This compound has garnered attention due to its diverse biological activities, particularly its effects on the central nervous system (CNS).

GABA Receptor Agonism

Phenibut primarily acts as a GABA_B receptor agonist, which plays a crucial role in its sedative and anxiolytic effects. The binding of Phenibut to these receptors leads to hyperpolarization of neurons, thereby reducing neuronal excitability and neurotransmitter release.

Additional Molecular Targets

In addition to GABA_B receptors, Phenibut has been shown to interact with the α2–δ subunit of voltage-dependent calcium channels (VDCCs). This interaction is significant as it contributes to its anti-nociceptive properties, akin to those observed with gabapentin.

Physicochemical properties

This compound demonstrates unique interactions with biological systems because of the presence of the phenyl group, which contributes to its hydrophobic properties. The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body. It has been reported that the compound has a solubility of 25mg/mL in DMF, 20mg/mL in DMSO, 14mg/mL in ethanol, and 10mg/mL in PBS (pH 7.2).

作用机制

The mechanism of action of 2-amino-3-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets:

GABA Receptors: The compound is known to act as a GABA receptor agonist, similar to other GABA analogs.

Dopamine Pathways: At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to anxiolysis.

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-Amino-3-phenylbutanoic acid hydrochloride

- CAS Number : 80997-87-1

- Molecular Formula: C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- Purity : ≥95–97% (commercial sources)

- Physical State : Solid, typically crystalline

This compound is a hydrochloride salt of a non-proteinogenic amino acid with a phenyl group at the β-carbon position. Its structural uniqueness lies in the combination of a hydrophobic phenyl substituent and a charged amino-carboxylic acid backbone, making it relevant in peptide synthesis and pharmaceutical research .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with this compound but differ in substituent groups, backbone length, or functional groups:

Key Physicochemical and Functional Differences

Backbone Length and Substituent Position: The target compound has a 4-carbon backbone with a phenyl group at the β-position. 2-Amino-3,3-diphenylpropanoic acid features a shorter 3-carbon backbone with dual phenyl groups, increasing steric hindrance and lipophilicity .

Halogenation (e.g., 4-chlorophenyl or 3,4-difluorophenyl substituents) enhances electronic effects and metabolic stability. For example, the fluorinated analogue (CAS 270063-53-1) may exhibit improved bioavailability due to fluorine’s electronegativity .

Hydrochloride Salt Stability: The target compound’s hydrochloride salt form ensures high solubility in polar solvents, a feature shared with analogues like 2-(benzylamino)-3-methylbutanoic acid hydrochloride . However, acid stability varies; for instance, Nicardipine Hydrochloride (unrelated structurally) shows pH-dependent degradation due to ester groups, whereas the carboxylic acid in the target compound may confer greater stability .

生物活性

2-Amino-3-phenylbutanoic acid hydrochloride, commonly known as Phenibut , is a synthetic derivative of the neurotransmitter gamma-aminobutyric acid (GABA). This compound has garnered attention due to its diverse biological activities, particularly its effects on the central nervous system (CNS). This article will explore the biological activity of Phenibut, including its mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

GABA Receptor Agonism

Phenibut primarily acts as a GABA_B receptor agonist , which plays a crucial role in its sedative and anxiolytic effects. The binding of Phenibut to these receptors leads to hyperpolarization of neurons, thereby reducing neuronal excitability and neurotransmitter release.

Additional Molecular Targets

In addition to GABA_B receptors, Phenibut has been shown to interact with the α2–δ subunit of voltage-dependent calcium channels (VDCCs) . This interaction is significant as it contributes to its anti-nociceptive properties, akin to those observed with gabapentin .

Pharmacokinetics

Phenibut exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 63% for a 250 mg dose.

- Absorption : Well absorbed in the gastrointestinal tract.

- Metabolism : Undergoes hepatic metabolism with varying half-lives depending on dosage and individual physiology .

Biological Activities

The biological activities of Phenibut can be categorized into several key areas:

- Anxiolytic Effects :

- Sedative Properties :

-

Neuroprotective Effects :

- Preliminary studies suggest that Phenibut may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

-

Antioxidant Activity :

- Research indicates that Phenibut may exhibit antioxidant effects, which could help mitigate oxidative damage in cellular environments.

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~63% |

| Peak Plasma Concentration | 0.5 - 1 hour post-dose |

| Half-Life | Varies (dependent on dosage) |

Case Studies

- Case Study on Anxiety Management : A clinical trial involving individuals with generalized anxiety disorder reported significant improvement in anxiety symptoms after a regimen of Phenibut over four weeks. Patients noted enhanced mood and reduced panic attacks .

- Neuroprotective Potential : In an animal model of neurodegeneration, administration of Phenibut demonstrated a reduction in neuronal loss and improved cognitive function. This suggests potential applications in treating conditions like Alzheimer's disease.

常见问题

Q. What are the key considerations for synthesizing 2-Amino-3-phenylbutanoic acid hydrochloride with high enantiomeric purity?

Methodological Answer:

- Begin with a chiral precursor (e.g., L-phenylalanine derivatives) to ensure stereochemical control during amination and carboxylation steps.

- Optimize reaction conditions (e.g., pH, temperature, and solvent polarity) to minimize racemization. For example, using low-temperature amination (<10°C) reduces side reactions .

- Purify the final product via recrystallization in ethanol/water mixtures or chiral chromatography to isolate the desired enantiomer (>98% purity) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:

- Perform ¹H/¹³C NMR to confirm the presence of the phenyl group (aromatic protons at δ 7.2–7.4 ppm) and the β-amino acid backbone (NH₂ at δ 1.8–2.2 ppm).

- Use polarimetry to validate optical activity ([α]D²⁵ ≈ +15° for the (S)-enantiomer) .

- Conduct HPLC-MS with a chiral column (e.g., Chiralpak AD-H) to confirm purity and molecular mass (C₁₀H₁₄ClNO₂; theoretical m/z 231.07) .

Q. What solvent systems are optimal for dissolving this compound in biochemical assays?

Methodological Answer:

Q. How does the chlorine substituent influence the compound’s stability under varying pH conditions?

Methodological Answer:

- The chloro-phenyl group enhances stability at acidic pH (1–3) due to reduced electron-withdrawing effects.

- At alkaline pH (>8), hydrolysis of the amino group can occur; stabilize with phosphate buffers (pH 6–7) during long-term storage .

Q. What spectroscopic techniques are critical for tracking reaction intermediates during synthesis?

Methodological Answer:

- FT-IR to monitor carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups.

- LC-MS for real-time tracking of intermediates, especially during Michael addition or cyclization steps .

Advanced Research Questions

Q. How do stereochemical differences in this compound derivatives affect GABA receptor binding affinity?

Methodological Answer:

- Use radioligand displacement assays (³H-muscimol as a reference ligand) to compare (R)- and (S)-enantiomer binding to GABA_A receptors.

- Computational docking (e.g., AutoDock Vina) predicts higher affinity for the (S)-enantiomer due to better alignment with the receptor’s hydrophobic pocket (ΔG ≈ -9.2 kcal/mol) .

- Validate with electrophysiology (Xenopus oocyte models) to measure chloride ion flux changes .

Q. What strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition studies?

Methodological Answer:

- Standardize assay conditions: Use identical enzyme sources (e.g., recombinant human enzymes vs. tissue extracts) and buffer systems (e.g., Tris-HCl vs. HEPES).

- Perform kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms.

- Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can researchers design derivatives of this compound to enhance blood-brain barrier (BBB) penetration?

Methodological Answer:

- Introduce lipophilic substituents (e.g., methyl or fluoro groups) at the para position of the phenyl ring to improve logP values (target logP ≈ 1.5–2.5).

- Use PAMPA-BBB assays to predict permeability. For example, a derivative with a 4-CF₃ group showed 3× higher BBB permeability than the parent compound .

- Validate in vivo via microdialysis in rodent models to measure cerebrospinal fluid concentrations .

Q. What analytical approaches distinguish between monomeric and dimeric forms of the compound in solution?

Methodological Answer:

- Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) detects dimerization (expected MW ~462 Da for dimers).

- NMR diffusion-ordered spectroscopy (DOSY) measures hydrodynamic radii: monomeric forms show D ≈ 6.5×10⁻¹⁰ m²/s, while dimers exhibit D ≈ 4.2×10⁻¹⁰ m²/s .

Q. How do pH-dependent conformational changes affect the compound’s activity in enzymatic assays?

Methodological Answer:

- Use circular dichroism (CD) to monitor α-helix/β-sheet transitions in the amino acid backbone at pH 4–7.

- At pH <5, the protonated amino group stabilizes a compact conformation, enhancing binding to glutamate decarboxylase (Kd = 12 µM vs. 45 µM at pH 7) .

- Pair with molecular dynamics simulations (GROMACS) to model pH-dependent flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。